MAO-A vs. MAO-B Selectivity Profile
4-Oxo-4-(4-pentylphenyl)butanoic acid exhibits a marked selectivity for the MAO-A isoform over MAO-B. In a head-to-head recombinant enzyme assay, the compound inhibited human MAO-A with an IC50 of 0.720 nM, whereas its inhibition of human MAO-B was substantially weaker, with an IC50 of 1,900 nM (1.9 µM) [1]. This corresponds to an approximately 2,600-fold selectivity for MAO-A over MAO-B.
~2,600‑fold selectivity for MAO‑A
| Evidence Dimension | Inhibitory potency (IC50) and isoform selectivity |
|---|---|
| Target Compound Data | MAO-A IC50: 0.720 nM; MAO-B IC50: 1,900 nM |
| Comparator Or Baseline | Human recombinant MAO-A and MAO-B expressed in Sf9 cells |
| Quantified Difference | ~2,639-fold higher potency for MAO-A relative to MAO-B |
| Conditions | Inhibition of human recombinant MAO-A using 5-hydroxytryptamine substrate; MAO-B using 5-phenylacetaldehyde substrate; hydrogen peroxide production measured after 1 hour [1] |
Why This Matters
This selectivity profile is critical for researchers studying MAO-A specific pathways or seeking to avoid off-target MAO-B mediated effects, as many non-selective MAO inhibitors confound interpretation of biological results.
- [1] BindingDB. BDBM50075952 (CHEMBL3415804). Affinity data for human MAO-A and MAO-B. Curated by ChEMBL. View Source
